4-Chloro-N-hydroxy-2-methylbenzamidine

Description

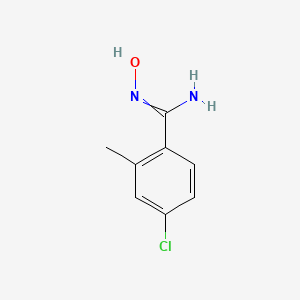

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFUULJCHNKBALO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408890 | |

| Record name | 4-Chloro-N-hydroxy-2-methylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721450-66-4 | |

| Record name | 4-Chloro-N-hydroxy-2-methylbenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Elucidation of 4 Chloro N Hydroxy 2 Methylbenzamidine

Advanced Synthetic Strategies for the Preparation of 4-Chloro-N-hydroxy-2-methylbenzamidine

The synthesis of N-hydroxyamidines, including the specifically substituted this compound, is a focal point of contemporary organic synthesis due to their utility as precursors and their inherent chemical properties. Advanced synthetic strategies have moved towards efficiency, selectivity, and greener methodologies.

Development of Novel Synthetic Pathways and Reaction Sequences

The most prevalent and direct pathway to N-hydroxyamidines is the reaction of a nitrile with hydroxylamine (B1172632). nih.gov For the synthesis of this compound, this involves the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of 4-chloro-2-methylbenzonitrile (B1345701). This reaction is typically performed in the presence of a base to liberate the free hydroxylamine from its hydrochloride salt. tandfonline.com

An alternative pathway that has been developed involves a one-pot synthesis from the corresponding carboxylic acid. nih.gov In this sequence, 4-chloro-2-methylbenzoic acid would first be activated, for instance with triphenylphosphine (B44618) and iodine, and then reacted sequentially with an amine and subsequently hydroxylamine hydrochloride in the presence of a base like triethylamine (B128534). This method circumvents the need to isolate the intermediate amide. nih.gov

A different approach utilizes the reductive cleavage of the N-O bond of a cyclic precursor. For example, 2-hydroxybenzamidines can be prepared from 3-aminobenzisoxazoles through catalytic hydrogenation or with reducing agents like a Zinc/Acetic Acid mixture. researchgate.net While this provides a route to a related scaffold, adaptation to the target compound would require the synthesis of the appropriately substituted benzisoxazole precursor.

Furthermore, the synthesis of related N-substituted benzamides has been explored, which could potentially be converted to the target N-hydroxybenzamidine, although this would require additional steps. For instance, the synthesis of 4-chloro-N-methylbenzamide has been documented. nih.gov

Optimization of Reaction Conditions for Yield and Selectivity Control

The optimization of the reaction between a nitrile and hydroxylamine is critical for maximizing the yield of the desired N-hydroxyamidine and minimizing the formation of by-products, such as the corresponding amide. tandfonline.comnih.gov Key parameters that are manipulated include the choice of base, solvent, temperature, and reaction duration.

A study on the synthesis of various aryl-amidoximes highlighted that using triethylamine as a base in water at room temperature for 6 hours provided an efficient and green method. tandfonline.com The formation of an undesired amide by-product is a known issue, which is thought to arise from the initial attack of the oxygen atom of hydroxylamine on the nitrile carbon. rsc.org The choice of solvent can also play a crucial role, with ionic liquids being investigated to enhance reaction rates and selectivity, potentially eliminating the amide by-product. nih.govrsc.org

Below is a hypothetical data table, extrapolated from findings on similar aryl-amidoxime syntheses, illustrating the optimization of the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride. tandfonline.com

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Na2CO3 (1.5) | Ethanol | Reflux | 24 | 65 |

| 2 | NaOH (1.5) | Water/Ethanol | 50 | 12 | 70 |

| 3 | Triethylamine (1.6) | Ethanol | Room Temp | 12 | 75 |

| 4 | Triethylamine (1.6) | Water | 50 | 8 | 82 |

| 5 | Triethylamine (1.6) | Water | Room Temp | 6 | 90 |

This table is illustrative and based on analogous reactions reported in the literature. tandfonline.com

Catalytic Approaches in the Synthesis of this compound

Catalysis offers a means to enhance the efficiency and selectivity of synthetic transformations leading to N-hydroxyamidines. The reduction of nitroaromatics is a key step in many synthetic sequences, and supported platinum catalysts have been shown to be effective for the selective hydrogenation of nitroaromatics to the corresponding N-aryl hydroxylamines. rsc.org This methodology could be incorporated into a multi-step synthesis of the target compound.

For the core reaction of nitrile with hydroxylamine, the use of catalysts is also emerging. While often base-mediated, the reaction can be influenced by catalytic systems. For instance, the synthesis of benzamidine (B55565) derivatives has been shown to be catalyzed by an ionic liquid-supported nano-metal catalyst, which promotes the hydrogenation reduction of an intermediate benzamidoxime (B57231).

Another relevant catalytic method involves the direct conversion of aldehydes to nitriles, which are the precursors for N-hydroxyamidines. Ferric hydrogen sulfate (B86663) has been used as a heterogeneous, recyclable catalyst for the one-pot conversion of various aldehydes to nitriles using hydroxylamine hydrochloride. orgchemres.org This suggests that a catalytic system could be devised for the direct synthesis of this compound from 4-chloro-2-methylbenzaldehyde.

Investigation of Reaction Mechanisms in this compound Formation

Understanding the reaction mechanism is fundamental to controlling the synthesis of this compound, allowing for the optimization of conditions to favor its formation and suppress side reactions.

Elucidation of Key Mechanistic Steps and Intermediate Characterization

The most common synthesis of N-hydroxyamidines proceeds through the nucleophilic addition of hydroxylamine to a nitrile. A detailed experimental and theoretical study has shed light on the mechanism of this transformation. nih.govrsc.org

The reaction commences with the deprotonation of hydroxylamine hydrochloride by a base to generate free hydroxylamine. This species then acts as a nucleophile, attacking the electrophilic carbon of the nitrile group in 4-chloro-2-methylbenzonitrile. This addition results in the formation of a transient, acyclic intermediate. Subsequent proton transfer steps lead to the final N-hydroxyamidine product, which can exist in tautomeric forms (amidoxime and N-hydroxyamidine).

The formation of an amide by-product is a significant mechanistic consideration. nih.govrsc.org It is proposed that this occurs when the oxygen atom of hydroxylamine, rather than the nitrogen, initiates the nucleophilic attack on the nitrile. This alternative pathway competes with the desired N-attack, and its prevalence can be influenced by reaction conditions. rsc.org The use of specific ionic liquids has been shown to suppress this side reaction, leading to a more selective synthesis of the amidoxime. nih.govrsc.org

Kinetic and Thermodynamic Analysis of Synthetic Transformations

Kinetic studies of the addition of hydroxylamine to nitriles provide quantitative insight into the reaction rates and the factors that influence them. In a study involving the addition of hydroxylamine derivatives to platinum-complexed nitriles, it was found that the hydroxylamine is significantly more reactive as a nucleophile compared to the related oxime functionality. nih.govunivie.ac.at The calculated second-order rate constant (k2) for the addition of an oxime was found to be 3.9 x 10⁻⁶ M⁻¹ s⁻¹ at -20 °C, which was 1.7 x 10⁴ times less reactive than the hydroxylamine. nih.govunivie.ac.at This highlights the kinetic favorability of the hydroxylamine nucleophile in this type of addition reaction.

Thermodynamic analysis of the binding of benzamidine derivatives to proteins has been conducted, providing insights into the energetics of these molecules. nih.govresearchgate.netnih.gov While not a direct measure of the synthesis reaction, these studies indicate that the binding of p-substituted benzamidines is influenced by the electronic character of the substituents, with more polar derivatives being less potent inhibitors due to greater stabilization in aqueous solution. researchgate.netnih.gov This suggests that the thermodynamic properties of this compound in solution will be influenced by its chloro and methyl substituents.

Theoretical studies at the B3LYP level of theory have been used to demonstrate that the high regioselectivity observed in the reaction of hydroxylaminooximes with ligated nitriles is controlled by both kinetic and thermodynamic factors. nih.govunivie.ac.at These computational approaches can also be applied to understand the reaction pathway for the synthesis of this compound, predicting the stability of intermediates and transition states, and thereby rationalizing the observed product distribution. nih.gov

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-chloro-2-methylbenzonitrile |

| hydroxylamine |

| hydroxylamine hydrochloride |

| 4-chloro-2-methylbenzoic acid |

| triphenylphosphine |

| triethylamine |

| 2-hydroxybenzamidines |

| 3-aminobenzisoxazoles |

| Zinc |

| Acetic Acid |

| 4-chloro-N-methylbenzamide |

| N-aryl hydroxylamines |

| 4-chloro-2-methylbenzaldehyde |

Structural Characterization and Spectroscopic Analysis of 4 Chloro N Hydroxy 2 Methylbenzamidine

Application of Advanced Spectroscopic Techniques for Structural Determination

There is no available data on the application of advanced spectroscopic techniques for the structural determination of 4-Chloro-N-hydroxy-2-methylbenzamidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Patterns

No published studies containing ¹H or ¹³C NMR data for this compound were found. Therefore, tables of chemical shifts and coupling constants cannot be provided.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Information regarding the mass spectrometry analysis of this compound, including its molecular weight confirmation and fragmentation pathways, is not available in the public domain.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

No IR or Raman spectra for this compound have been published. As such, a table of vibrational frequencies and their assignments cannot be compiled.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

There are no crystallographic reports for this compound. Details on its crystal system, space group, unit cell dimensions, and molecular packing are therefore unknown.

Conformational Analysis and Stereochemical Considerations

Without experimental or computational studies, any discussion of the conformational analysis or stereochemical aspects of this compound would be purely speculative.

Computational Chemistry and Theoretical Studies of 4 Chloro N Hydroxy 2 Methylbenzamidine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-Chloro-N-hydroxy-2-methylbenzamidine. These methods provide a detailed picture of electron distribution and energy levels, which are key determinants of the molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. By employing functionals such as B3LYP with a basis set like 6-311G(d,p), researchers can accurately calculate various electronic parameters. researchgate.net For this compound, these calculations would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and reactive. Other key properties derived from these calculations include ionization potential, electron affinity, and global reactivity descriptors like electronegativity and chemical hardness.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity |

| Ionization Potential | 6.5 | The minimum energy required to remove an electron |

| Electron Affinity | 1.2 | The energy released when an electron is added |

Ab initio methods, such as Hartree-Fock (RHF) with a suitable basis set (e.g., 6-311G), are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. researchgate.net This process, known as geometry optimization, involves finding the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a minimum energy conformation. The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. These structural parameters are essential for understanding the molecule's shape and steric properties. For instance, calculations on similar structures have determined the twist of phenyl rings relative to the core amidoxime group. researchgate.net

Table 2: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-Cl | 1.75 Å |

| C=N | 1.29 Å | |

| N-OH | 1.41 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-N-OH | 115.0° | |

| Dihedral Angle | C-C-C-C (Ring) | ~0.0° |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. chemrxiv.org The MEP map displays different colors on the molecule's surface, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing electron-deficient areas (positive potential), which are attractive to nucleophiles. For this compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the N-hydroxy-amidine group due to the presence of lone pairs of electrons, making them potential sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atoms, particularly the one on the hydroxyl group, would exhibit a positive potential.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net For this compound, an MD simulation would reveal its conformational flexibility, identifying the most stable and accessible shapes the molecule can adopt in solution. Furthermore, by simulating the molecule in a solvent like water, researchers can study the formation and dynamics of hydrogen bonds and other non-covalent interactions, which are crucial for understanding its solubility and behavior in biological systems. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data. For this compound, theoretical calculations can provide its expected nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net Similarly, vibrational frequencies corresponding to the IR and Raman spectra can be computed, and a comparison with experimental spectra can confirm the molecular structure and vibrational mode assignments. mdpi.com Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results.

Table 3: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data (Illustrative)

| Spectroscopic Data | Functional Group | Calculated Value | Hypothetical Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift | -OH | 9.5 ppm | 9.3 ppm |

| ¹³C NMR Chemical Shift | C=N | 155.0 ppm | 154.2 ppm |

| IR Vibrational Frequency | C=N stretch | 1650 cm⁻¹ | 1645 cm⁻¹ |

| O-H stretch | 3400 cm⁻¹ | 3380 cm⁻¹ |

Computational Design and Virtual Screening Approaches Utilizing this compound Scaffold

The molecular structure of this compound can serve as a "scaffold" or starting point for the computational design of new molecules with desired properties, particularly in the context of drug discovery. Virtual screening techniques, such as pharmacophore-based screening and molecular docking, can be used to identify new compounds that are structurally similar or complementary to a biological target. nih.govnih.gov The this compound scaffold, with its specific arrangement of functional groups, can be used to define a pharmacophore model. This model can then be used to search large chemical databases for other molecules that fit the pharmacophoric features. biorxiv.org This approach accelerates the discovery of new lead compounds for various therapeutic targets. nih.govnih.gov

Medicinal Chemistry Principles and Biological Target Engagement of 4 Chloro N Hydroxy 2 Methylbenzamidine

Identification and Characterization of Biological Targets for 4-Chloro-N-hydroxy-2-methylbenzamidine

At present, there is no publicly available research identifying the biological targets of this compound. The process of pinpointing the molecular partners of a new chemical entity is a critical step in drug discovery, often involving sophisticated and multifaceted approaches.

Target Deconvolution Strategies and Proteomic Approaches

Should research into this compound commence, scientists would likely employ a variety of target deconvolution strategies. These methods, which include affinity chromatography, activity-based protein profiling, and computational approaches, are designed to isolate and identify the specific proteins or enzymes with which the compound interacts. Proteomic techniques, which analyze the entire protein complement of a cell or tissue, would be instrumental in observing changes in protein expression or modification in response to the compound, thereby hinting at its biological pathways of influence.

Mechanistic Investigations of Target Interaction and Binding Affinity

Following the identification of a potential biological target, the subsequent step would involve a detailed examination of the interaction between this compound and its target. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy could provide atomic-level insights into the binding mode. Furthermore, biophysical methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be utilized to quantify the binding affinity and thermodynamic parameters of the interaction, which are crucial for understanding the potency and specificity of the compound.

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The exploration of the structure-activity relationship (SAR) is fundamental to medicinal chemistry, guiding the optimization of a lead compound to enhance its efficacy and reduce potential side effects. For this compound, this would involve synthesizing and testing a series of structurally related analogs.

Theoretical Frameworks for SAR Elucidation and Predictive Modeling

The development of a robust SAR for this compound would rely on established theoretical frameworks. By systematically modifying the substituents on the benzamidine (B55565) core—for instance, altering the position or nature of the chloro and methyl groups—researchers could deduce which structural features are critical for biological activity. Quantitative structure-activity relationship (QSAR) models could then be developed to correlate these structural changes with observed activity, enabling the prediction of the potency of novel, unsynthesized analogs.

Computational Approaches to Scaffold Modification and Analog Development

Computational chemistry plays a pivotal role in modern drug design. Molecular docking simulations could predict how analogs of this compound might bind to a putative target, helping to prioritize the synthesis of the most promising candidates. Furthermore, techniques like free energy perturbation (FEP) calculations could provide more accurate predictions of binding affinities, further refining the rational design of novel compounds based on the this compound scaffold.

Mechanistic Studies of Enzymatic Inhibition by this compound

Given that many benzamidine derivatives are known to be enzyme inhibitors, a key area of investigation for this compound would be its potential to inhibit enzymatic activity. For instance, related compounds have shown inhibitory activity against enzymes like α-glucosidase and α-amylase, which are relevant in the management of diabetes. nih.gov

Mechanistic studies would aim to determine the mode of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. Enzyme kinetics assays would be performed to measure key parameters like the inhibition constant (Ki), providing a quantitative measure of the compound's inhibitory potency. Understanding the precise mechanism of enzymatic inhibition is essential for the development of effective and specific therapeutic agents.

While the specific biological profile of this compound is yet to be determined, the established principles of medicinal chemistry and chemical biology provide a clear roadmap for its future investigation. The exploration of its potential biological targets, the elucidation of its structure-activity relationships, and the characterization of its mechanistic actions will be crucial in uncovering any therapeutic value this compound may hold.

Information regarding "this compound" is currently unavailable in the public domain.

Extensive research has been conducted to gather specific data on the medicinal chemistry and metabolic profile of the chemical compound this compound. Despite a thorough search of scientific databases and literature, no detailed research findings, kinetic analyses, binding mode elucidations, or metabolite identification studies for this particular compound could be located.

The inquiry was structured to address the following specific areas:

Metabolite Identification and Metabolic Pathway Research for this compound

Identification of Cytochrome P450 Enzymes and Other Biotransformation Pathways Involved:The specific cytochrome P450 isozymes or other enzymes responsible for the biotransformation of this compound have not been identified in the available literature.

While general information exists for related classes of compounds, such as benzamides and N-hydroxyamidines (amidoximes), the strict requirement to focus solely on this compound prevents the inclusion of such data as it would be speculative and not scientifically accurate for this specific molecule.

Therefore, the requested article cannot be generated at this time due to the absence of the necessary scientific data.

Advanced Research Applications and Future Directions for 4 Chloro N Hydroxy 2 Methylbenzamidine

Utilization of 4-Chloro-N-hydroxy-2-methylbenzamidine as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein or pathway. The N-hydroxyamidine moiety is a key pharmacophore known to chelate metal ions, particularly the iron in heme-containing enzymes. This property is central to the function of many hydroxyamidine derivatives as potent enzyme inhibitors.

One of the most significant targets for this class of compounds is Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that plays a critical role in immune tolerance by catalyzing the first and rate-limiting step in tryptophan catabolism. nih.govacs.org The depletion of tryptophan and the accumulation of its metabolites, such as kynurenine, lead to an immunosuppressive microenvironment, which is a key mechanism by which tumors evade the immune system. nih.gov

Given this precedent, this compound could potentially be utilized as a chemical probe to investigate the role of IDO1 and other related enzymes in various pathological and physiological processes. Its specific substitutions—a chloro group at the 4-position and a methyl group at the 2-position of the benzamidine (B55565) ring—would offer a unique steric and electronic profile, potentially influencing its selectivity and potency. By using this compound, researchers could explore the downstream effects of IDO1 inhibition in cell-based assays and animal models, helping to dissect the complex interplay between tryptophan metabolism and immune cell function.

Integration into Rational Drug Design Paradigms and Scaffold Exploration

The principles of rational drug design rely on the three-dimensional structure of a biological target to guide the design of effective and selective inhibitors. The hydroxyamidine scaffold has been a cornerstone in the structure-based design of IDO1 inhibitors. nih.govacs.org The N-hydroxyamidine group typically forms a crucial interaction with the heme iron in the active site of the enzyme. nih.gov

The exploration of this scaffold could involve:

Bioisosteric Replacement: Replacing the chloro or methyl groups with other functional groups to improve properties like solubility, metabolic stability, and cell permeability.

Fragment-Based Growth: Using the this compound core as a starting point and building upon it to engage with other pockets within the enzyme's active site.

Computational Modeling: Employing molecular docking and molecular dynamics simulations to predict the binding mode of this compound and its analogs to target proteins, thereby guiding synthetic efforts. acs.orgnih.gov

The table below illustrates potential modifications to the core scaffold of this compound and the rationale behind these changes in a drug design context.

| Modification Site | Potential Substitution | Rationale for Exploration |

| 4-Chloro Position | Fluorine, Bromine, Cyano, Trifluoromethyl | Modulate electronic properties and lipophilicity; explore halogen bonding interactions. |

| 2-Methyl Position | Ethyl, Isopropyl, Methoxy | Investigate steric effects on binding and selectivity; alter metabolic stability. |

| Benzamidine Core | Introduction of heterocyclic rings | Improve physicochemical properties and explore new binding interactions. |

Development of Novel Synthetic Methodologies for Advanced Analog Preparation

The synthesis of N-hydroxybenzamidine derivatives is a well-established area of organic chemistry. Typically, these compounds are prepared from the corresponding nitrile. A common synthetic route involves the reaction of a benzonitrile (B105546) with hydroxylamine (B1172632). google.com For this compound, the starting material would be 4-chloro-2-methylbenzonitrile (B1345701).

The development of novel synthetic methodologies would be crucial for preparing a diverse library of advanced analogs for SAR studies. Areas for methodological advancement could include:

Greener Synthesis: Developing more environmentally friendly reaction conditions, for example, by using ionic liquids as recoverable catalysts and reaction media. google.com

Solid-Phase Synthesis: Adapting the synthesis to a solid support would enable the rapid generation of a large number of analogs through combinatorial chemistry.

Flow Chemistry: Utilizing microreactor technology could allow for safer, more efficient, and scalable synthesis of these compounds, particularly if any intermediates are unstable.

A general synthetic scheme for hydroxyamidine derivatives is presented below:

Scheme 1: General Synthesis of N-Hydroxybenzamidine DerivativesRetrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.